Cas no 1495346-57-0 (3-amino-4-(3-chlorophenyl)butan-1-ol)

3-Amino-4-(3-chlorophenyl)butan-1-ol is a chiral amino alcohol derivative featuring both a primary amine and a hydroxyl functional group, making it a versatile intermediate in organic synthesis. Its structure, incorporating a 3-chlorophenyl moiety, enhances its utility in pharmaceutical and agrochemical applications, particularly in the synthesis of bioactive compounds. The compound’s stereochemistry allows for selective reactions, enabling the production of enantiomerically pure derivatives. Its stability under standard conditions and compatibility with common reagents further contribute to its broad applicability. This compound is particularly valued in medicinal chemistry for its potential as a building block in the development of receptor-targeting molecules.
3-amino-4-(3-chlorophenyl)butan-1-ol structure
1495346-57-0 structure
商品名:3-amino-4-(3-chlorophenyl)butan-1-ol
CAS番号:1495346-57-0
MF:C10H14ClNO
メガワット:199.677261829376
CID:6239583
PubChem ID:112488111

3-amino-4-(3-chlorophenyl)butan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-4-(3-chlorophenyl)butan-1-ol
    • EN300-1628476
    • 1495346-57-0
    • インチ: 1S/C10H14ClNO/c11-9-3-1-2-8(6-9)7-10(12)4-5-13/h1-3,6,10,13H,4-5,7,12H2
    • InChIKey: LEEFFEBZOROLHE-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)CC(CCO)N

計算された属性

  • せいみつぶんしりょう: 199.0763918g/mol
  • どういたいしつりょう: 199.0763918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

3-amino-4-(3-chlorophenyl)butan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1628476-1.0g
3-amino-4-(3-chlorophenyl)butan-1-ol
1495346-57-0
1g
$842.0 2023-06-04
Enamine
EN300-1628476-0.25g
3-amino-4-(3-chlorophenyl)butan-1-ol
1495346-57-0
0.25g
$774.0 2023-06-04
Enamine
EN300-1628476-0.5g
3-amino-4-(3-chlorophenyl)butan-1-ol
1495346-57-0
0.5g
$809.0 2023-06-04
Enamine
EN300-1628476-2.5g
3-amino-4-(3-chlorophenyl)butan-1-ol
1495346-57-0
2.5g
$1650.0 2023-06-04
Enamine
EN300-1628476-0.05g
3-amino-4-(3-chlorophenyl)butan-1-ol
1495346-57-0
0.05g
$707.0 2023-06-04
Enamine
EN300-1628476-0.1g
3-amino-4-(3-chlorophenyl)butan-1-ol
1495346-57-0
0.1g
$741.0 2023-06-04
Enamine
EN300-1628476-10.0g
3-amino-4-(3-chlorophenyl)butan-1-ol
1495346-57-0
10g
$3622.0 2023-06-04
Enamine
EN300-1628476-500mg
3-amino-4-(3-chlorophenyl)butan-1-ol
1495346-57-0
500mg
$1084.0 2023-09-22
Enamine
EN300-1628476-1000mg
3-amino-4-(3-chlorophenyl)butan-1-ol
1495346-57-0
1000mg
$1129.0 2023-09-22
Enamine
EN300-1628476-50mg
3-amino-4-(3-chlorophenyl)butan-1-ol
1495346-57-0
50mg
$948.0 2023-09-22

3-amino-4-(3-chlorophenyl)butan-1-ol 関連文献

3-amino-4-(3-chlorophenyl)butan-1-olに関する追加情報

Recent Advances in the Study of 3-amino-4-(3-chlorophenyl)butan-1-ol (CAS: 1495346-57-0) in Chemical Biology and Pharmaceutical Research

The compound 3-amino-4-(3-chlorophenyl)butan-1-ol (CAS: 1495346-57-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance. The compound's unique structural features, including the presence of both an amino and a hydroxyl group, make it a promising candidate for further investigation in drug discovery and development.

Recent studies have explored the synthetic pathways for 3-amino-4-(3-chlorophenyl)butan-1-ol, with a particular emphasis on optimizing yield and purity. One notable approach involves the use of catalytic asymmetric hydrogenation, which has been shown to produce the compound with high enantiomeric excess. This method not only improves the efficiency of synthesis but also enhances the compound's potential for chiral drug development. Additionally, researchers have investigated the compound's stability under various conditions, providing valuable insights for its formulation and storage.

In terms of biological activity, preliminary studies have demonstrated that 3-amino-4-(3-chlorophenyl)butan-1-ol exhibits promising pharmacological properties. For instance, it has shown moderate inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Furthermore, the compound's interaction with specific receptor subtypes has been characterized, revealing its potential as a modulator of neurotransmitter systems. These findings highlight the compound's versatility and warrant further exploration in preclinical models.

The pharmacokinetic profile of 3-amino-4-(3-chlorophenyl)butan-1-ol has also been a subject of recent investigation. Studies have reported favorable absorption and distribution characteristics, with moderate plasma protein binding and good tissue penetration. However, challenges remain in optimizing its metabolic stability, as initial findings indicate rapid clearance in certain animal models. Researchers are currently exploring structural modifications to address these limitations while preserving the compound's biological activity.

From a therapeutic perspective, the most exciting developments involve the compound's potential applications in neurological disorders. Recent in vitro and in vivo studies have shown that 3-amino-4-(3-chlorophenyl)butan-1-ol can cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases. These findings have sparked interest in its potential for treating conditions such as Alzheimer's disease and Parkinson's disease, although extensive clinical validation is still required.

In conclusion, the current research landscape surrounding 3-amino-4-(3-chlorophenyl)butan-1-ol (CAS: 1495346-57-0) is highly promising, with multiple avenues for further investigation. While significant progress has been made in understanding its chemical properties and biological activities, additional studies are needed to fully elucidate its therapeutic potential and optimize its pharmacological profile. The compound represents an exciting opportunity for drug discovery, particularly in areas of unmet medical need such as neurological and inflammatory disorders.

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